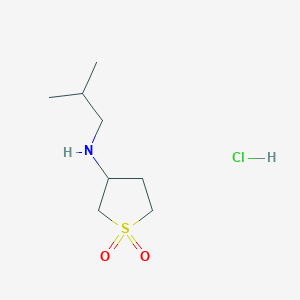

3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide hydrochloride” is a chemical compound with the molecular formula C8H18ClNO2S . It’s a product offered by several chemical suppliers for research purposes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.76 g/mol . Its boiling point is 373.4°C at 760 mmHg . For more detailed physical and chemical properties, you may need to refer to its Material Safety Data Sheet (MSDS) or contact the supplier.Applications De Recherche Scientifique

Pharmacological Research Tools

The compound has been identified as a nonpeptidic agonist of the urotensin-II receptor, indicating its potential as a pharmacological research tool and a possible drug lead. This discovery was made through a functional cell-based screen and is significant for its selectivity and drug-like properties (Croston et al., 2002).

Preparation in Chemical Synthesis

Optimal conditions for preparing highly reactive derivatives of 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide have been established, with applications in [4+2] cycloaddition reactions. This includes interactions with dienophiles like DMAD and C60, leading to efficient formation of cycloadducts (Markoulides et al., 2012).

Catalytic Applications

Research indicates that chromium complexes can catalyze the formation of cyclic carbonates from epoxides and carbon dioxide, involving 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide derivatives. This process occurs at ambient temperature and pressure, highlighting its utility in green chemistry applications (Castro‐Osma et al., 2016).

Molecular Switch Development

A system involving 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide has been developed to create a switchable organic system. This system can be manipulated using both pH and redox chemistry, offering a new avenue for developing sophisticated molecular switches (Richmond et al., 2008).

Organic Synthesis and Biological Activity

Tetrahydrothiophene-based compounds, including those involving 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide, are significant due to their presence in natural and non-natural products with a variety of biological activities. They have been employed in various chemical transformations and as templates in asymmetric syntheses (Benetti et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(2-methylpropyl)-1,1-dioxothiolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-7(2)5-9-8-3-4-12(10,11)6-8;/h7-9H,3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLVGFBKARGQEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCS(=O)(=O)C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583259 |

Source

|

| Record name | 3-[(2-Methylpropyl)amino]-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779332 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

247109-25-7 |

Source

|

| Record name | 3-[(2-Methylpropyl)amino]-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)